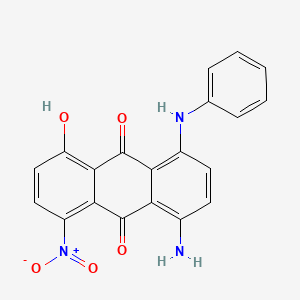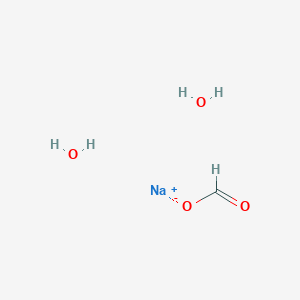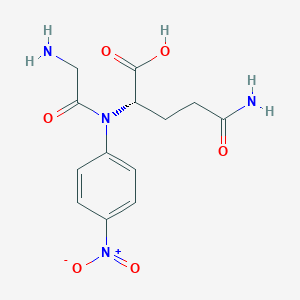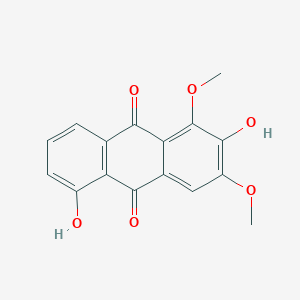
2,5-Dihydroxy-1,3-dimethoxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydroxy-1,3-dimethoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound has a molecular formula of C₁₆H₁₂O₆ and a molecular weight of 300.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydroxy-1,3-dimethoxyanthracene-9,10-dione typically involves the hydroxylation and methoxylation of anthraquinone derivatives. One common method includes the reaction of 2,5-dihydroxyanthraquinone with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions where the starting materials are mixed in reactors under controlled temperatures and pressures. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the hydroxyl and methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated anthraquinone derivatives.
Scientific Research Applications
2,5-Dihydroxy-1,3-dimethoxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2,5-Dihydroxy-1,3-dimethoxyanthracene-9,10-dione involves its interaction with cellular components. It can act as an electron donor or acceptor, participating in redox reactions. This property is particularly useful in its antioxidant activity, where it can neutralize free radicals. In medicinal applications, it may interact with DNA or proteins, leading to its anticancer or antimicrobial effects .
Comparison with Similar Compounds
1,8-Dihydroxy-9,10-anthraquinone (Dantron): Known for its laxative properties.
1,4-Dihydroxy-9,10-anthraquinone (Quinizarin): Used as a dye intermediate.
2,6-Dihydroxy-9,10-anthraquinone (Anthraflavic Acid): Used in dye synthesis.
Uniqueness: 2,5-Dihydroxy-1,3-dimethoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual hydroxyl and methoxy groups make it versatile for various chemical reactions and applications .
Properties
CAS No. |
919480-64-1 |
|---|---|
Molecular Formula |
C16H12O6 |
Molecular Weight |
300.26 g/mol |
IUPAC Name |
2,5-dihydroxy-1,3-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O6/c1-21-10-6-8-12(16(22-2)15(10)20)13(18)7-4-3-5-9(17)11(7)14(8)19/h3-6,17,20H,1-2H3 |
InChI Key |
NZNMYTVRNRXVOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C3=C(C2=O)C=CC=C3O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


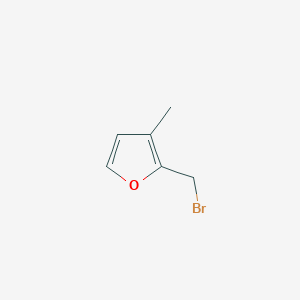
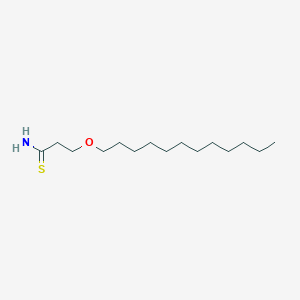
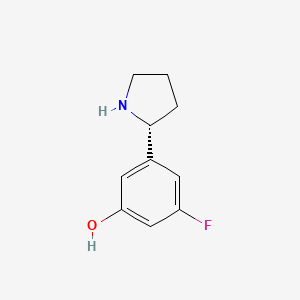
![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13146107.png)
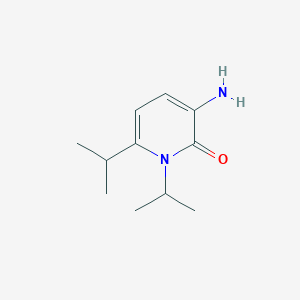
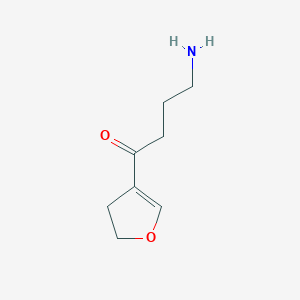
![6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13146125.png)
![4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13146126.png)
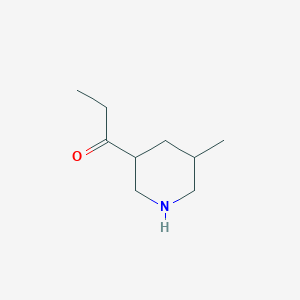
![Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13146131.png)
